molecular formula C10H8FN3O B13174355 (E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13174355
M. Wt: 205.19 g/mol
InChI Key: OWCZKDORABCEDP-UHFFFAOYSA-N
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Description

(E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and an isoquinoline moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of Carboximidamide Group: The carboximidamide group can be synthesized by reacting the corresponding nitrile with hydroxylamine under acidic conditions.

Industrial Production Methods

Industrial production of (E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the fluorine atom enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile in chemical reactions.

    N-Hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

Uniqueness

(E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of the fluorine atom, hydroxy group, and carboximidamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H8FN3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14-15/h1-5,15H,(H2,12,14)

InChI Key

OWCZKDORABCEDP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)F

Canonical SMILES

C1=CC2=C(C=CN=C2C(=NO)N)C(=C1)F

Origin of Product

United States

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